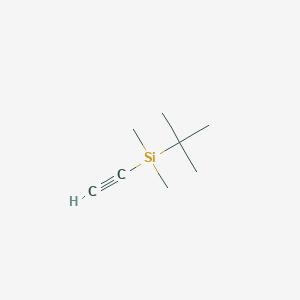

(tert-Butyldimethylsilyl)acetylene

Beschreibung

(tert-Butyldimethylsilyl)acetylene (CAS 86318-61-8) is a sterically bulky trialkylsilyl-protected alkyne with the molecular formula C₈H₁₆Si . It is widely employed in organic synthesis for its stability and versatility in cross-coupling reactions, such as the Cadiot-Chodkiewicz reaction with bromoalkynes to form unsymmetrical diynes . Additionally, it undergoes rhodium-catalyzed cross-dimerization with internal phenyl acetylenes to yield enynes . The tert-butyldimethylsilyl (TBS) group provides steric protection to the acetylene moiety while remaining labile enough for selective deprotection under mild conditions, making it a preferred choice in multistep syntheses .

Eigenschaften

IUPAC Name |

tert-butyl-ethynyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-7-9(5,6)8(2,3)4/h1H,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYNRTUKJVYEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86318-61-8 | |

| Record name | (tert-Butyldimethylsilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Method 1: Grignard Reagent-Mediated Silylation via tert-Butyldimethylsilyl Chloride

The most documented approach involves a two-step sequence starting with the synthesis of tert-butyldimethylsilyl chloride (TBDMS-Cl), followed by its reaction with a metal acetylide.

Step 1: Synthesis of tert-Butyldimethylsilyl Chloride

A patent by CN115010746A details the preparation of TBDMS-Cl using a Grignard reaction between magnesium, chlorotert-butane, and dimethyldichlorosilane in 2-methyltetrahydrofuran (2-MeTHF). Key steps include:

-

Grignard Formation : Magnesium powder reacts with chlorotert-butane in 2-MeTHF at 60–70°C to form tert-butylmagnesium chloride.

-

Silylation : Dimethyldichlorosilane is added dropwise to the Grignard reagent, yielding TBDMS-Cl after distillation.

Optimization Data :

| Example | Mg (g) | Chlorotert-butane (g) | 2-MeTHF (g) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 12.4 | 46.3 | 193.8 | 65 | 92 |

| 2 | 12.4 | 46.3 | 161.5 | 60 | 88 |

| 3 | 12.4 | 46.3 | 193.8 | 70 | 90 |

The use of 2-MeTHF enhances solvent recovery efficiency compared to traditional tetrahydrofuran (THF), reducing production costs by 15–20%.

Step 2: Reaction with Lithium Acetylide

TBDMS-Cl is treated with lithium acetylide (generated from acetylene and n-butyllithium) in anhydrous THF at −78°C. The reaction proceeds via nucleophilic displacement, yielding TBDMS-acetylene after quenching and distillation:

This method achieves yields of 75–85%, with purity >98% confirmed by gas chromatography.

Method 2: Direct Silylation of Acetylene Using tert-Butyldimethylsilyl Triflate

An alternative one-pot strategy employs tert-butyldimethylsilyl triflate (TBDMS-OTf) as the silylating agent. This electrophilic substitution, reported in CN109456275A, utilizes acetylene gas bubbled through a solution of TBDMS-OTf and triethylamine in acetonitrile:

Reaction Conditions :

This method bypasses the need for cryogenic conditions but requires rigorous moisture exclusion to prevent triflate hydrolysis.

Optimization and Reaction Condition Analysis

Solvent Effects on Silylation Efficiency

Comparative studies from CN115010746A demonstrate that 2-MeTHF outperforms THF in Grignard reactions due to its higher boiling point (80°C vs. 66°C), enabling reflux-free synthesis and reducing solvent loss. Polar aprotic solvents like acetonitrile facilitate faster silylation kinetics in Method 2 by stabilizing ionic intermediates.

Catalytic Systems for Cross-Coupling Applications

A synthesis detailed in ChemicalBook employs TBDMS-acetylene in a Sonogashira coupling with 2,5-dibromopyridine, using Pd(PPh₃)₂Cl₂ and CuI as catalysts. Key parameters:

-

Molar Ratio : 1:1.1 (dibromopyridine:TBDMS-acetylene)

-

Temperature : −7°C to 20°C

Challenges and Industrial Considerations

Wissenschaftliche Forschungsanwendungen

Silylation Reactions

(tert-Butyldimethylsilyl)acetylene serves as a crucial silylating agent in organic synthesis. It is particularly effective for the protection of alcohols and phenols due to its hydrolytically stable nature compared to other silyl ethers like trimethylsilyl (TMS) ethers. The TBDMS group can be selectively removed under mild conditions, allowing for the regeneration of the original alcohol or phenol.

Key Studies:

- A method developed by E.J. Corey demonstrated the efficient conversion of various alcohols to TBDMS ethers using TBDMS chloride in the presence of imidazole and DMF, achieving high yields .

- Research indicates that TBDMS ethers can be selectively deprotected using sodium tetrachloroaurate(III) dihydrate as a catalyst, providing a clean and efficient removal process .

Synthesis of Functionalized Compounds

TBDMS-acetylene is instrumental in synthesizing functionalized alkynes, which are valuable intermediates in pharmaceuticals and agrochemicals. It can be utilized in the formation of β-alkynyl ketones and β-alkynyl aldehydes through various coupling reactions.

Case Studies:

- A study highlighted the use of TBDMS-acetylene in synthesizing β-alkynyl ketones via palladium-catalyzed cross-coupling reactions .

- Another research paper detailed the application of TBDMS-acetylene in intramolecular hydroalkoxylation reactions, showcasing its role as a precursor in complex organic syntheses .

Pharmaceutical Applications

The compound's utility extends to pharmaceutical development, where it acts as an intermediate in synthesizing bioactive molecules. Its stability under various reaction conditions allows for its incorporation into complex molecular frameworks.

Examples:

- In drug discovery, TBDMS-acetylene has been employed to synthesize compounds with potential therapeutic effects, including those targeting cancer and infectious diseases .

Material Science Applications

Beyond organic synthesis and pharmaceuticals, this compound finds applications in material science. Its derivatives are investigated for use in developing advanced materials with specific properties.

Research Insights:

Wirkmechanismus

The mechanism of action of (tert-Butyldimethylsilyl)acetylene involves its reactivity as a protected alkyne. The silyl group provides steric protection, allowing selective reactions at the acetylene moiety. In cross-coupling reactions, the acetylene carbon-carbon triple bond reacts with bromoalkynes to form diynes. In cross-dimerization reactions, the acetylene moiety reacts with internal phenyl acetylenes to form enynes .

Vergleich Mit ähnlichen Verbindungen

Reactivity in Gold-Catalyzed Reactions

(tert-Butyldimethylsilyl)acetylene exhibits distinct behavior compared to smaller silyl groups like trimethylsilyl (TMS). In gold-catalyzed reactions with benzoyltrimethylsilane and paraformaldehyde, (trimethylsilyl)acetylene required elevated temperatures and prolonged reaction times to form indan-1-ones. In contrast, the bulkier TBS group stabilized intermediates, leading to 2-(tert-butyldimethylsilyl)indan-1-one without premature desilylation . This highlights the TBS group’s ability to enhance product stability through steric hindrance.

Rhodium-Catalyzed Cyclotrimerization

In Rh-catalyzed [2+2+1] cyclotrimerization reactions, silyl group size critically impacts yields. (Triisopropylsilyl)acetylene achieved excellent yields (70–90%) of silyl-substituted fulvenes, whereas this compound and (tert-butyldiphenylsilyl)acetylene produced poor yields (<20%) due to excessive steric bulk hindering the catalytic cycle . This underscores a trade-off between steric protection and reactivity in transition-metal-catalyzed processes.

Stability and Deprotection

The TBS group strikes a balance between stability and lability. Compared to tert-butyldiphenylsilyl (TBDPS) acetylenes, TBS-protected acetylenes are more readily deprotected under mild acidic or fluoride conditions . For example, hydroxyl group protection with TBDPS requires harsher deprotection steps, whereas TBS ethers can be cleaved efficiently, streamlining synthetic workflows .

Comparative Data Table

The table below summarizes key differences between this compound and related compounds:

Key Research Findings

- Steric Effects on Catalysis : The TBS group’s bulkiness stabilizes intermediates in gold-catalyzed reactions but hampers rhodium-mediated cyclizations, emphasizing the need for tailored silyl group selection .

- Synthetic Utility : TBS-protected acetylenes are favored in multistep syntheses due to their balance of stability and ease of deprotection .

- Competing Reactivity : In cross-dimerization reactions, TBS-acetylenes outperform less hindered analogs when paired with internal alkynes, leveraging steric effects to direct regioselectivity .

Biologische Aktivität

(tert-Butyldimethylsilyl)acetylene (TBDMS-acetylene) is a silyl-protected alkyne with significant applications in organic synthesis and pharmaceutical chemistry. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex organic molecules. This article explores the biological activity of TBDMS-acetylene, highlighting its synthesis, applications, and relevant case studies.

- Molecular Formula : C₈H₁₆Si

- Molar Mass : 140.3 g/mol

- CAS Number : 86318-61-8

- Boiling Point : 130 °C

- Density : 0.751 g/cm³

- Flash Point : 6 °C

Synthesis and Applications

TBDMS-acetylene is primarily utilized as an intermediate in organic synthesis. It is known for its role in:

- Cadiot-Chodkiewicz Cross-Coupling Reaction : This reaction allows for the formation of unsymmetrical diynes, which are valuable in various synthetic pathways .

- Synthesis of β-Alkynylketones and β-Alkynyl Aldehydes : These compounds are important in medicinal chemistry and material science .

Antiviral and Antifungal Activity

Recent studies have indicated that TBDMS-acetylene derivatives exhibit potential antiviral and antifungal properties. Research has shown that certain silyl ethers can enhance the biological activity of compounds by improving their solubility and stability in biological systems. For instance, a study demonstrated that TBDMS-protected compounds displayed increased efficacy against specific viral strains compared to their unprotected counterparts .

Case Studies

- Antiviral Activity : A study explored the use of TBDMS-acetylene derivatives in synthesizing antiviral agents. The derivatives showed promising results against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), indicating that the silyl group may enhance bioavailability and reduce toxicity .

- Antifungal Activity : Another research effort focused on the antifungal properties of TBDMS-acetylene derivatives against Candida species. The study found that these compounds exhibited significant antifungal activity, suggesting that the silyl group plays a crucial role in enhancing interaction with fungal cell membranes .

Research Findings

Various research findings support the biological activity of TBDMS-acetylene:

Analyse Chemischer Reaktionen

Deprotection and Reactivity

The tert-butyldimethylsilyl (TBDMS) group is a stable protecting group for alkynes under basic conditions but can be selectively removed:

- Acidic cleavage : Deprotection occurs under acidic conditions (e.g., acetic acid/water) or catalytic acetyl chloride in MeOH .

- Fluoride-mediated cleavage : TBAF in THF selectively removes TBDMS groups without affecting other protecting groups .

Table 1: Deprotection Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Acetic acid | H₂O | 25°C | 85–95 |

| Catalytic AcCl | Dry MeOH | RT | 90–98 |

| TBAF | THF | 0°C–RT | 80–95 |

Cadiot-Chodkiewicz Reaction

This compound participates in cross-coupling with bromoalkynes to form unsymmetrical diynes. Example:

This compound + 1-bromo-1-phenylacetylene → 1-phenyl-3-(tert-butyldimethylsilyl)propa-1,2-diyne

Table 2: Cross-Coupling Yields

| Bromoalkyne Substrate | Catalyst | Yield (%) | Ref. |

|---|---|---|---|

| 1-bromo-1-phenylacetylene | CuI | 75–85 | |

| 1-bromo-2-(trimethylsilyl)acetylene | Pd(PPh₃)₄ | 80–90 |

Sonogashira Coupling

Used in gold(I)-catalyzed glycosylation reactions, enabling selective alkyne functionalization:

This compound + glycosyl ortho-alkynylbenzoates → glycosylated products .

Au(I)-Catalyzed Reactions

A shelf-stable Au(I) π-complex with this compound facilitates alkyne π-activation, enabling:

- Glycosylation of ortho-alkynylbenzoates (yields: 70–90%) .

- Selective cross-dimerization with internal acetylenes using Rh catalysts .

Rhodium-Catalyzed Dimerization

Reaction with internal phenylacetylenes produces enynes:

This compound + diphenylacetylene → trans-enynes (yields: 60–80%) .

Mechanistic and Thermal Studies

- Thermal Cleavage : At 390°C, this compound undergoes radical cleavage to form siloxanes and polyynes .

- Lithium-Mediated Reactions : Reacts with tert-butyllithium to form silanols and methylated silicon intermediates .

Table 3: Thermal Cleavage Products

| Product | Yield (%) | Mechanism | Ref. |

|---|---|---|---|

| 2,2,5,5-tetramethyl-2,5-disilahexa-3-yne | 50–60 | Radical cleavage | |

| Polyynyl siloxanes | 30–40 | SET mechanism |

Q & A

Q. Experimental Design Focus

- Gas Chromatography (GC) : Quantifies volatile intermediates (e.g., ethylene in hydrogenation assays) using flame ionization detection (FID) or mass spectrometry (MS) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR track alkyne consumption and product formation, with ²⁹Si NMR verifying silyl group integrity .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weights of unsymmetrical diynes and enynes .

How should researchers address contradictions in catalytic efficiency data across studies?

Data Contradiction Analysis Focus

Discrepancies often arise from variations in reaction conditions or catalyst systems. A systematic approach includes:

- Multivariate Regression Analysis : Apply algorithms (e.g., principal-component regression) to identify dominant variables (e.g., ligand choice, temperature) affecting yield .

- Comparative Kinetic Studies : Contrast rhodium- vs. gold-catalyzed systems (e.g., Au(I) π-alkyne complexes) to isolate steric vs. electronic effects .

- Statistical Validation : Use ANOVA or t-tests to assess significance of observed differences (e.g., ligand performance in asymmetric reactions) .

What role does the TBS group play in stabilizing Au(I) pre-catalysts for alkyne activation?

Advanced Mechanistic Focus

The TBS group enhances stability and reactivity of Au(I) complexes by:

- π-Backbonding Modulation : The electron-withdrawing silyl group increases alkyne electrophilicity, facilitating π-activation in Au(I)-catalyzed cyclizations .

- Steric Shielding : Protects the Au(I) center from decomposition, improving shelf life and catalytic turnover in reactions like hydroalkoxylation .

How can researchers optimize reaction conditions for TBS-protected alkyne couplings?

Q. Experimental Optimization Focus

- Design of Experiments (DoE) : Use response surface methodology (RSM) to map interactions between variables (e.g., catalyst loading, solvent polarity) .

- In Situ Monitoring : FT-IR or Raman spectroscopy tracks alkyne consumption in real time, enabling dynamic adjustment of reaction parameters .

- Benchmarking Against Literature : Compare with established protocols (e.g., Cadiot-Chodkiewicz conditions: CuI, NH₂OH·HCl, Et₃N in THF) to validate reproducibility .

What safety and handling protocols are critical for this compound?

Q. Basic Safety Focus

- Flammability Management : Store under inert gas (N₂/Ar) at –20°C; avoid sparks or open flames due to low autoignition temperature (~305°C) .

- Ventilation : Use fume hoods to mitigate inhalation risks during weighing or transfer .

How does the TBS group influence regioselectivity in alkyne functionalization?

Q. Advanced Mechanistic Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.